molecular formula C9H11NO2 B1676512 Metolcarb CAS No. 1129-41-5

Metolcarb

Cat. No. B1676512
CAS RN: 1129-41-5
M. Wt: 165.19 g/mol
InChI Key: VOEYXMAFNDNNED-UHFFFAOYSA-N
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Description

Metolcarb is a chemical compound used as an acaricide and an insecticide . It is also known by other names such as m-Tolyl methylcarbamate and MTMC .


Synthesis Analysis

This compound is produced by the reaction between 3-methylphenol and this compound . A study describes the development of a direct competitive enzyme-linked immunosorbent assay based on polyclonal antibodies for N-methylcarbamate insecticide this compound. Two new haptens for the this compound were designed and synthesized .


Molecular Structure Analysis

This compound has a molecular formula of C9H11NO2 . The this compound molecule contains a total of 23 bonds. There are 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate (aromatic) .


Chemical Reactions Analysis

A study presents the degradation and the mineralization of this compound by electro Fenton process . The competitive kinetics analysis of this compound during its electrochemical treatment was carried out by using benzoic acid as a reference compound. The absolute rate constant for the oxidation of this compound by hydroxyl radicals is equal to 3.59 × 10^9 L mol^−1 s^−1 .


Physical And Chemical Properties Analysis

This compound has a molar mass of 165.192 g·mol^−1 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Mutagenicity and Genotoxicity Testing

Metolcarb has been studied for its mutagenic and genotoxic effects. Research using bacterial reverse mutation assay in Salmonella typhimurium and Allium cepa root meristematic cells revealed that certain concentrations of this compound were mutagenic. These findings are significant for understanding the environmental and health impacts of this compound (Liman et al., 2010).

Development of Detection Assays

Enzyme-linked immunosorbent assays (ELISA) have been developed for detecting this compound residues in agricultural products. These assays are based on polyclonal antibodies and provide a rapid, quantitative method for analyzing this compound in various matrices, demonstrating their utility in food safety and environmental monitoring (Sun et al., 2009).

Molecularly Imprinted Polymer (MIP) Development

Molecularly imprinted polymers for this compound have been synthesized for use in solid-phase extraction coupled with high-performance liquid chromatography. These MIPs have demonstrated selective ability and high recovery rates for this compound, highlighting their potential in analytical chemistry (Qian et al., 2010).

DNA Binding Studies

The interaction of this compound with calf thymus DNA has been explored using spectroscopic methods. These studies provide insights into the molecular interactions of this compound at the DNA level, which is important for understanding its potential genotoxic effects (Li et al., 2014).

Photodegradation Research

The photoinduced degradation of this compound using iron(III) aquacomplexes has been investigated, highlighting a potential method for the environmental remediation of this compound contamination. This research is crucial for developing strategies to mitigate the environmental impact of this pesticide (Rafqah et al., 2006).

This compound Residue Analysis

Methods for the rapid determination of this compound residues in water and food samples have been developed. Techniques like dispersive liquid–liquid microextraction combined with high-performance liquid chromatography have been applied, emphasizing the importance of monitoring this compound residues in the environment (Liu et al., 2009).

Safety and Hazards

Metolcarb is classified as Acute toxicity - Category 4, Oral and Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is harmful if swallowed and toxic to aquatic life with long-lasting effects . High oral and skin toxicity, and moderate inhalation toxicity have been reported. Some carbamates appear to be carcinogenic, teratogenic, and/or mutagenic .

Biochemical Analysis

Biochemical Properties

Metolcarb plays a significant role in biochemical reactions by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition occurs through the carbamoylation of the active sites of the enzyme, forming an unstable complex . The interaction between this compound and AChE is reversible, which differentiates it from organophosphate insecticides . Additionally, this compound interacts with other biomolecules such as cholinesterases, which are crucial for neurotransmission .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine at synaptic junctions . This accumulation disrupts normal cell signaling pathways, causing continuous nerve impulse transmission, which can result in paralysis and death of the insect . This compound also impacts gene expression and cellular metabolism by altering the levels of neurotransmitters and other signaling molecules .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of acetylcholinesterase by carbamoylation of its active sites . This inhibition prevents the breakdown of acetylcholine into choline and acetic acid, leading to an accumulation of acetylcholine . The binding interaction between this compound and acetylcholinesterase is reversible, allowing the enzyme to eventually regain its function . This reversible inhibition is a key feature that distinguishes this compound from other cholinesterase inhibitors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is known to degrade relatively quickly in the environment, reducing its long-term impact . During its active period, this compound can cause significant changes in cellular function, including alterations in enzyme activity and neurotransmitter levels . Long-term studies have shown that this compound can have persistent effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively control pests without causing significant adverse effects . At high doses, this compound can be toxic, leading to symptoms such as excitement, lacrimation, and changes in salivary gland function . Threshold effects have been observed, where the impact of this compound increases dramatically beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cholinesterases . The enzymatic hydrolysis of the carbamate ester linkage is a key step in its metabolism . This process leads to the formation of dihydroxy aromatic intermediates, which are further metabolized through C1 metabolism and nitrogen assimilation pathways . These metabolic pathways are crucial for the detoxification and elimination of this compound from the organism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The distribution of this compound within the organism is influenced by its chemical properties, such as solubility and affinity for specific tissues . This compound tends to accumulate in tissues with high cholinesterase activity, such as the nervous system .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with acetylcholinesterase and other cholinesterases . This compound does not have specific targeting signals or post-translational modifications that direct it to particular organelles . Its activity and function are influenced by its localization within the cell, particularly in regions with high enzyme activity .

properties

IUPAC Name

(3-methylphenyl) N-methylcarbamate
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InChI

InChI=1S/C9H11NO2/c1-7-4-3-5-8(6-7)12-9(11)10-2/h3-6H,1-2H3,(H,10,11)
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InChI Key

VOEYXMAFNDNNED-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)OC(=O)NC
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Molecular Formula

C9H11NO2
Record name METOLCARB
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DSSTOX Substance ID

DTXSID8057938
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Molecular Weight

165.19 g/mol
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Physical Description

Metolcarb is a colorless crystalline solid. Metolcarb is an insecticide for the control of rice leafhoppers, planthoppers, codling moth, citrus mealybug, onion thrips, fruit flies, bollworms and aphids. Not registered as a pesticide in the U.S. (EPA, 1998), Colorless solid; [HSDB]
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Solubility

2.6 g/l water at 30 °C, Soluble in polar organic solvents (eg, cyclohexanone 790 g/kg at 30 °C, xylene 100 g/kg at 30 °C), Sparingly soluble in non-polar solvents, 880 g/kg methanol at room temperature
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Vapor Pressure

1e-05 mmHg at 77 °F (EPA, 1998), 0.00001 [mmHg], 1X10-5 mm Hg at 25 °C
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Mechanism of Action

Cholinesterase inhibitor.
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Color/Form

Colorless crystalline solid

CAS RN

1129-41-5
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Melting Point

169 to 171 °F (EPA, 1998), 76-77 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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